chemical structure and properties of methyltrioctylammonium 2-mercaptobenzoate
chemical structure and properties of methyltrioctylammonium 2-mercaptobenzoate
An In-depth Technical Guide to Methyltrioctylammonium 2-Mercaptobenzoate: Structure, Properties, and Pharmaceutical Potential
Abstract
This technical guide provides a comprehensive analysis of methyltrioctylammonium 2-mercaptobenzoate (MTOA-2MB), an ionic liquid (IL) with significant potential in the pharmaceutical sciences. By combining the well-characterized methyltrioctylammonium cation with the biologically relevant 2-mercaptobenzoate anion, MTOA-2MB emerges as a promising candidate for advanced drug delivery systems. This document details its chemical structure, core physicochemical properties, a robust synthesis protocol, and a complete workflow for its analytical characterization. Furthermore, we explore its thermal stability and discuss its potential applications as an active pharmaceutical ingredient-ionic liquid (API-IL), focusing on its capacity to enhance drug solubility and permeation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of functionalized ionic liquids.
Introduction: The Emergence of Functional Ionic Liquids
The field of drug delivery is in a constant search for innovative excipients and formulations to overcome the challenges of poor drug solubility and bioavailability.[1] Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered substantial interest as "green" and highly tunable solvents and materials.[2][3] Their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of molecules, make them ideal for pharmaceutical applications.[4][5]
A particularly promising subclass of ILs is the Active Pharmaceutical Ingredient-Ionic Liquid (API-IL), where the cation or anion (or both) is a biologically active molecule. This approach can transform a solid-state drug into a liquid form, potentially eliminating issues of polymorphism and improving solubility and stability.[1]
Methyltrioctylammonium 2-mercaptobenzoate (MTOA-2MB) is an exemplary API-IL. It is composed of:
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The Methyltrioctylammonium (MTOA) cation: Also known as Aliquat 336 when paired with chloride, this cation is noted for its lipophilic nature due to the three long octyl chains.[6] This structure imparts solubility in organic media and facilitates interaction with lipid-based biological membranes, a key attribute for a phase-transfer catalyst and a potential permeation enhancer.[6][7]
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The 2-Mercaptobenzoate (2-MB) anion: Derived from 2-mercaptobenzoic acid (also known as thiosalicylic acid), this anion carries the functional properties of the parent molecule. Thiosalicylic acid is recognized for its analgesic and antipyretic roles, making its ionic liquid form a subject of interest for drug development.[8]
This guide provides the foundational knowledge required to synthesize, characterize, and evaluate MTOA-2MB for advanced pharmaceutical applications.
Chemical Structure and Core Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its application. This section outlines the molecular structure and key physicochemical data for MTOA-2MB and its constituent ions.
Molecular Structure
The MTOA-2MB ion pair is formed through the electrostatic attraction between the positively charged quaternary ammonium cation and the negatively charged carboxylate group of the anion.
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Cation: Methyltrioctylammonium ([C₂₅H₅₄N]⁺)
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Anion: 2-Mercaptobenzoate ([C₇H₅O₂S]⁻)
Physicochemical Properties
The properties of MTOA-2MB are summarized below. For comparative purposes, data for the precursor materials are also included.
| Property | Methyltrioctylammonium 2-Mercaptobenzoate | Methyltrioctylammonium Chloride (Precursor) | 2-Mercaptobenzoic Acid (Precursor) |
| Synonyms | Methyltrioctylammonium thiosalicylate[9][10] | Aliquat 336, Tricaprylylmethylammonium chloride[11] | Thiosalicylic acid[12][13] |
| CAS Number | 1027004-61-0[9][10] | 5137-55-3[6] | 147-93-3[12] |
| Molecular Formula | C₃₂H₅₉NO₂S[9][10] | C₂₅H₅₄ClN[11] | C₇H₆O₂S[12] |
| Molecular Weight | 521.88 g/mol [9][10] | 404.16 g/mol [7] | 154.19 g/mol [12] |
| Appearance | - | Yellow viscous liquid[6] | Sulfur-yellow solid[8] |
| Melting Point | <10 °C[9] | -20 °C[11][14] | 164-169 °C[8][12][15] |
| Density | - | 0.884 g/mL at 25 °C[14][16] | 1.48 - 1.50 g/cm³ at 20 °C[12] |
Synthesis and Characterization
The synthesis of MTOA-2MB is a straightforward ion exchange reaction. The subsequent characterization is crucial to confirm the identity, purity, and structure of the final product.
Synthesis Protocol: Ion Exchange Method
This protocol describes a reliable method for synthesizing MTOA-2MB from commercially available starting materials. The causality behind this choice is the high yield and purity achievable through a well-controlled metathesis reaction, where the precipitation of a salt drives the reaction to completion.
Materials:
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Methyltrioctylammonium chloride (Aliquat 336)
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2-Mercaptobenzoic acid
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Deionized water
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Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
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Anion Preparation: In a flask, dissolve a stoichiometric equivalent of 2-mercaptobenzoic acid in deionized water containing one molar equivalent of NaOH. Stir until a clear solution of sodium 2-mercaptobenzoate is formed.
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Cation Preparation: In a separate flask, dissolve one molar equivalent of methyltrioctylammonium chloride in DCM.
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Ion Exchange Reaction: Add the aqueous sodium 2-mercaptobenzoate solution to the DCM solution of the cation in a separatory funnel. Shake the mixture vigorously for 30 minutes. The formation of a sodium chloride precipitate, which remains in the aqueous phase, drives the reaction forward.
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Phase Separation: Allow the layers to separate. The organic phase (DCM) now contains the desired product, methyltrioctylammonium 2-mercaptobenzoate. The aqueous phase contains the NaCl byproduct.
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Purification:
-
Remove the aqueous layer.
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Wash the organic layer three times with deionized water to remove any remaining NaCl and unreacted starting materials.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the final product as a viscous liquid.
Analytical Characterization Workflow
To ensure the synthesized product is the correct compound and is free of impurities, a multi-step analytical workflow is essential. Each technique provides a unique piece of structural information, creating a self-validating system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons of the benzoate anion and the aliphatic protons of the methyl and octyl chains on the cation. The integration of these signals should correspond to the number of protons in each environment.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present. Key vibrational bands to look for include the C=O stretch of the carboxylate group, the C-H stretches of the alkyl chains, and the aromatic C=C stretches. The absence of a broad O-H stretch from the carboxylic acid precursor is a key indicator of successful salt formation.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weights of the individual cation and anion, providing definitive evidence of the compound's composition.
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Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared against the theoretical values calculated from the molecular formula (C₃₂H₅₉NO₂S).
Advanced Properties and Technical Analysis
Beyond basic characterization, a deeper analysis of thermal and solubility properties is critical for any compound intended for pharmaceutical use.
Thermal Stability Analysis
The thermal stability of an API or excipient impacts its shelf-life, storage conditions, and suitability for manufacturing processes like melt extrusion. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for this evaluation.[17] The general stability of quaternary ammonium salts is influenced by the cation structure and the nature of the anion.[18][19]
Experimental Protocol: TGA & DSC
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Instrument Calibration: Calibrate the TGA for mass and temperature and the DSC for heat flow and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of MTOA-2MB into an aluminum TGA or DSC pan.
-
TGA Procedure:
-
Place the sample in the TGA furnace.
-
Purge with an inert nitrogen atmosphere (50 mL/min) to prevent oxidation.[20]
-
Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min.[20]
-
Record mass loss as a function of temperature. The onset of decomposition (Tₒ) is the primary data point.
-
-
DSC Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge with nitrogen (50 mL/min).
-
Perform a heat-cool-heat cycle, for example, from -50 °C to 200 °C at 10 °C/min, to observe events like the glass transition (Tg), melting (Tm), and crystallization (Tc).[20]
-
Data Presentation: Expected Thermal Properties
| Parameter | Description | Expected Value/Observation |
| Tₒ (TGA) | Onset of decomposition temperature | Quaternary ammonium salts often decompose above 200 °C.[21] |
| T₉₅ (TGA) | Temperature at 5% mass loss | A key indicator of the upper limit for thermal processing. |
| Tg (DSC) | Glass transition temperature | As an amorphous liquid, a Tg is expected rather than a sharp melting point. |
| Tm (DSC) | Melting point | Consistent with reported data (<10 °C), this may not be observable above ambient start temperatures.[9] |
Potential Applications in Drug Development
The unique bifunctional nature of MTOA-2MB—a lipophilic cation paired with a bioactive anion—positions it as a versatile tool in pharmaceutical formulation.
Rationale for Use: An API-IL for Enhanced Delivery
-
Improved Solubility: Many promising drug candidates are abandoned due to poor water solubility.[4] Converting a crystalline API into an ionic liquid can significantly enhance its solubility and dissolution rate, thereby improving bioavailability.[1] MTOA-2MB could potentially be used as a solvent for other poorly soluble drugs.
-
Enhanced Permeability: The lipophilic octyl chains of the MTOA cation are designed to interact with the lipid bilayers of cell membranes. This interaction can transiently disrupt the membrane structure, creating pathways for the drug to permeate more effectively.[2][3] This makes MTOA-2MB a potential transdermal or oral delivery enhancer.
-
Intrinsic Biological Activity: The 2-mercaptobenzoate anion is derived from a molecule with known therapeutic effects.[8] This dual-functionality means MTOA-2MB could act as both the drug and its own delivery system, simplifying formulation and potentially reducing the excipient load.
Conclusion and Future Directions
Methyltrioctylammonium 2-mercaptobenzoate is a functionalized ionic liquid with a compelling profile for pharmaceutical research. Its structure combines a membrane-interacting cation with a bioactive anion, and its liquid state at room temperature offers a solution to the challenges of solid-state drug formulation. The synthetic and analytical protocols outlined in this guide provide a robust framework for its investigation.
Future research should focus on:
-
In-vitro and in-vivo toxicity studies to establish a comprehensive safety profile.
-
Quantitative solubility studies with other poorly soluble APIs.
-
Permeation studies using models such as Caco-2 cell monolayers or ex-vivo skin models to validate its efficacy as a delivery enhancer.
-
Formulation development into final dosage forms like transdermal patches or oral solutions.
By systematically exploring these areas, the full potential of MTOA-2MB as a next-generation pharmaceutical ingredient can be realized.
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